2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]aniline
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Overview
Description
2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]aniline is an organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a thiazole ring substituted with a 4-methylphenyl group and an aniline moiety
Mechanism of Action
Target of Action
A structurally similar compound, 4-{[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}-2-hydroxybenzoic acid, has been found to target hematopoietic prostaglandin d synthase . This enzyme plays a crucial role in the production of prostaglandin D2, a mediator of inflammation and an important component of the immune response .
Mode of Action
Thiazole derivatives, which include this compound, are known to interact with their targets in a variety of ways, often leading to changes in cellular function .
Biochemical Pathways
Thiazole derivatives have been found to have diverse biological activities, suggesting that they may affect multiple pathways .
Result of Action
Thiazole derivatives have been reported to exhibit a range of biological activities, including antimicrobial and antifungal activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]aniline can be achieved through various synthetic routes. One common method involves the Hantzsch thiazole synthesis, which typically includes the reaction of a substituted thiourea with α-halo ketones in the presence of a base. For this compound, the reaction between 4-methylphenylthiourea and 2-bromoacetophenone under basic conditions can yield the desired thiazole derivative .
Industrial Production Methods
Industrial production of thiazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Hantzsch thiazole synthesis is scalable and can be adapted for industrial production by using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-2 position, due to the electron-rich nature of the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents under controlled temperature and solvent conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives with various functional groups.
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
- 4-{[4-(4-Fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}-2-hydroxybenzoic acid
- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
Uniqueness
2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]aniline is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. The presence of the 4-methylphenyl group enhances its lipophilicity and potential interactions with biological membranes, making it a promising candidate for further research and development.
Properties
IUPAC Name |
2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2S/c1-11-6-8-12(9-7-11)15-10-19-16(18-15)13-4-2-3-5-14(13)17/h2-10H,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNPVDLHHSAPXHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)C3=CC=CC=C3N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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